molecular formula C21H23N3O4 B11382363 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11382363
M. Wt: 381.4 g/mol
InChI Key: IDILGYVLWNMJKE-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides or amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Final assembly: The final compound is obtained by coupling the substituted oxadiazole with the acetamide moiety under suitable reaction conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity and subsequent disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4/c1-3-4-13-26-17-11-7-16(8-12-17)20-21(24-28-23-20)22-19(25)14-27-18-9-5-15(2)6-10-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25)

InChI Key

IDILGYVLWNMJKE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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